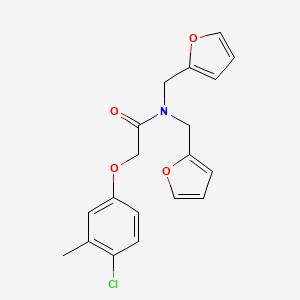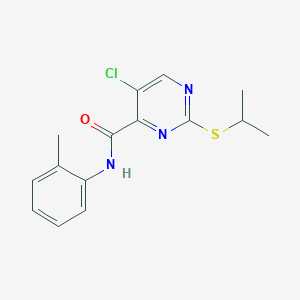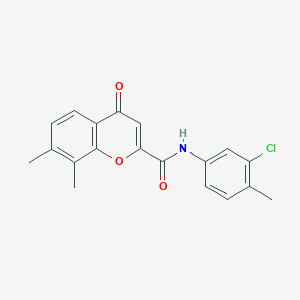
2-(4-chloro-3-methylphenoxy)-N,N-bis(furan-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its chemical structure consists of a chloro-substituted phenoxy group, furan rings, and an acetamide moiety.
- Chlorocreasin has drawn attention due to its antimicrobial, anthelmintic, and antitumor properties .
2-(4-chloro-3-methylphenoxy)-N,N-bis(furan-2-ylmethyl)acetamide: , belongs to a class of compounds with potential biological activities.
Preparation Methods
- Chlorocreasin can be synthesized through a multistep process:
- Start with p-chloro-m-cresol (1).
- React it with ethylchloroacetate to yield 2-(4-chloro-3-methylphenoxy) acetate (2).
- Treatment of (2) with hydrazine hydrate produces 2-(4-chloro-3-methylphenoxy) acetohydrazide (3).
- Finally, react compound (3) with various aromatic furfural aldehydes to obtain the desired Schiff bases (4a–k).
Chemical Reactions Analysis
- Chlorocreasin undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents include hydrazine hydrate, furfural aldehydes, and other aromatic compounds.
- Major products formed are the Schiff bases (4a–k) with diverse substituents.
Scientific Research Applications
Antibacterial Activity: Chlorocreasin exhibits promising antibacterial effects against Gram-positive strains (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli).
Anthelmintic Activity: It also shows significant activity against earthworm species (Pheretima posthuma and Perionyx excavates).
Mechanism of Action
- The precise mechanism remains an active area of research.
- Molecular targets and pathways involved in its antibacterial and anthelmintic effects need further exploration.
Comparison with Similar Compounds
- Chlorocreasin’s uniqueness lies in its specific combination of phenoxy, furan, and acetamide moieties.
- Similar compounds include creasin and its analogs .
Properties
Molecular Formula |
C19H18ClNO4 |
|---|---|
Molecular Weight |
359.8 g/mol |
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N,N-bis(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C19H18ClNO4/c1-14-10-15(6-7-18(14)20)25-13-19(22)21(11-16-4-2-8-23-16)12-17-5-3-9-24-17/h2-10H,11-13H2,1H3 |
InChI Key |
HEEHWJDSRKSGQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)N(CC2=CC=CO2)CC3=CC=CO3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-ethyl-4-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]-4H-chromene-2-carboxamide](/img/structure/B11382962.png)
![N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-4-methoxybenzamide](/img/structure/B11382965.png)
![2-(4-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11382973.png)
![N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-[(2-methylpropanoyl)amino]benzamide](/img/structure/B11382980.png)
![N,3'-diphenylspiro[cyclohexane-1,6'-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine]-7'-carboxamide](/img/structure/B11382986.png)

![N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]benzamide](/img/structure/B11383000.png)
![N-benzyl-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide](/img/structure/B11383005.png)
![5-chloro-2-[(4-methylbenzyl)sulfonyl]-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide](/img/structure/B11383011.png)

![N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-6-ethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11383013.png)
![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11383015.png)
![N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11383018.png)
![ethyl 2-{[(7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11383023.png)
